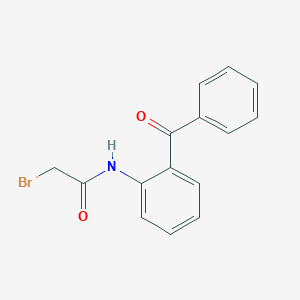

N-(2-Benzoylphenyl)-2-bromoacetamide

Description

Contextual Significance in Organic and Medicinal Chemistry

N-(2-Benzoylphenyl)-2-bromoacetamide is primarily recognized for its crucial role as a key intermediate in the synthesis of a major class of psychoactive drugs known as benzodiazepines. The benzodiazepine (B76468) story began in the mid-20th century with the serendipitous discovery of chlordiazepoxide (Librium) in 1955 by Leo Sternbach at Hoffmann-La Roche, which was subsequently marketed in 1960. nih.govresearchgate.net This was followed by the introduction of diazepam (Valium) in 1963. nih.gov These compounds exhibited significant anxiolytic, sedative, hypnotic, and anticonvulsant properties, revolutionizing the treatment of anxiety and other neurological disorders. researchgate.netmdpi.com

The core structure of many benzodiazepines consists of a diazepine (B8756704) ring fused to a benzene ring. The synthesis of this heterocyclic system often involves the intramolecular cyclization of precursors like this compound. Its chemical architecture, featuring a bromoacetamide group attached to a 2-aminobenzophenone (B122507) backbone, provides the necessary reactive sites for the formation of the seven-membered diazepine ring, making it an invaluable building block for medicinal chemists.

Historical Perspective of Investigations

The investigation of this compound is intrinsically linked to the explosive growth in benzodiazepine research that followed the initial discoveries. As the demand for novel and improved benzodiazepine-based therapeutics surged in the 1970s, so did the exploration of efficient synthetic routes to these compounds. nih.gov The development of synthetic intermediates that could be readily converted to the desired benzodiazepine core became a primary focus.

2-Aminobenzophenones were identified early on as fundamental precursors for 1,4-benzodiazepine synthesis. The subsequent acylation of the amino group with a haloacetyl halide, such as bromoacetyl bromide, to yield compounds like this compound, became a standard and critical step in many synthetic pathways. This historical development underscores the compound's importance not as an end product with direct therapeutic application, but as a vital stepping stone in the multi-step synthesis of a class of drugs that has had a profound impact on medicine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoylphenyl)-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQDHBGMMKYQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162694 | |

| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14439-71-5 | |

| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14439-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-benzoylphenyl)-2-bromoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2 Benzoylphenyl 2 Bromoacetamide

Amide Functional Group Transformations

The chemical reactivity of N-(2-Benzoylphenyl)-2-bromoacetamide is significantly influenced by the presence of both the amide linkage and the reactive α-bromoacetyl group. These functionalities make the compound a valuable intermediate for the synthesis of various heterocyclic systems, primarily through intramolecular cyclization reactions. The transformation of the acyclic amide into a cyclic lactam is a hallmark of its utility in medicinal and synthetic chemistry.

The most prominent chemical transformation involving the amide group of this compound and its analogues is the intramolecular cyclization to form the 1,4-benzodiazepine-2-one scaffold. This core structure is fundamental to a class of widely recognized therapeutic agents. The reaction transforms the linear acetamide (B32628) precursor into a seven-membered heterocyclic ring containing a cyclic amide (a lactam).

The process is typically initiated by reacting the bromoacetamide derivative with a source of ammonia. Reagents such as hexamethylenetetramine (hexamine) in the presence of an ammonium (B1175870) salt, or a solution of ammonia in an alcohol, are commonly employed. The reaction proceeds through a two-step sequence within a single pot:

Amination: The highly reactive α-bromo group undergoes nucleophilic substitution by ammonia, replacing the bromine atom with an amino group (-NH₂) to form a transient 2-aminoacetamide intermediate.

Intramolecular Cyclization: The newly introduced primary amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the amide group. This is followed by the elimination of a water molecule to form the stable, seven-membered lactam ring characteristic of 1,4-benzodiazepin-2-ones.

Detailed findings from studies on analogous compounds demonstrate the general applicability of this method. For instance, the cyclization of 2-(2-bromoacetamido)-5-chlorobenzophenone is effectively carried out using hexamethylenetetramine and ammonium bromide in aqueous isopropanol. google.com Similarly, dissolving the bromoacetamide intermediate in a solution of ammonia in methanol (B129727) is another effective method to achieve amination and subsequent cyclization. scielo.br

The table below summarizes representative conditions for this key transformation, based on closely related starting materials.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-(2-Bromoacetamido)-5-chlorobenzophenone | Hexamethylenetetramine, Ammonium bromide, 85% aq. Isopropyl alcohol, Reflux | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam) | google.com |

| N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide | Hexamethylenetetramine, Ammonium chloride, Anhydrous ethanol (B145695), Reflux | 7-Chloro-5-phenyl-1,3-dihydro-benzo[e] semanticscholar.orgresearchgate.netdiazepin-2-one | semanticscholar.org |

| 2-Bromo-N-(5-chloro-2-(4-methoxybenzoyl)phenyl)acetamide | 13% Ammonia in Methanol, Diethyl ether, Room Temperature | 7-Chloro-5-(4-methoxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | scielo.br |

Precursor in Heterocyclic Scaffold Construction

The unique arrangement of functional groups in this compound allows for its effective use in intramolecular cyclization reactions, providing access to a range of important heterocyclic scaffolds.

Synthesis of Benzodiazepine (B76468) Derivatives

The 2-aminobenzophenone (B122507) framework is a classic starting point for the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmacological importance. wum.edu.plwum.edu.pl this compound serves as a key intermediate in a well-established route to 1,4-benzodiazepin-2-ones. The synthesis begins with the acylation of a 2-aminobenzophenone with bromoacetyl bromide to yield the corresponding this compound derivative. scielo.br

This intermediate is then subjected to a cyclization reaction. Treatment with a source of ammonia, such as hexamethylenetetramine in the presence of an ammonium salt, facilitates an intramolecular nucleophilic substitution where the amine nitrogen displaces the bromine atom, forming the seven-membered diazepine (B8756704) ring. google.com This reaction efficiently constructs the core of the benzodiazepine-2-one system. A closely related precursor, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, is converted to the corresponding 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one by refluxing in ethanol with hexamine and ammonium chloride. semanticscholar.org

The general synthetic pathway is outlined below:

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 2-Aminobenzophenone | Bromoacetyl bromide, Ice | 2-(2-Bromoacetamido)benzophenone | scielo.br |

| 2 | 2-(2-Bromoacetamido)benzophenone | Hexamethylenetetramine, Ammonium salt, Aq. Isopropyl alcohol, Reflux | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | google.com |

This methodology allows for the preparation of various substituted benzodiazepines, which can be further modified, for instance, by N-methylation at the 1-position using reagents like methyl iodide. scielo.br

Derivatization to Benzofuran-2-carboxamide (B1298429) Systems

The conversion of this compound to benzofuran-2-carboxamide systems is not a prominently documented synthetic route in the reviewed literature. Standard synthetic strategies for benzofuran-2-carboxamides typically involve the construction of the benzofuran (B130515) core first, followed by amidation, or employ methods such as palladium-catalyzed C-H arylation and transamidation starting from benzofuran-2-carboxylic acid. mdpi.comnih.govdiva-portal.org Other approaches include tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. rsc.org The direct transformation of the N-(2-benzoylphenyl) moiety into a benzofuran ring while retaining the carboxamide functionality appears to be a complex transformation that may require multi-step sequences or novel cascade reactions not yet established. nih.gov

Formation of Thiazolidine-based Compounds

The α-bromoacetamide functionality within this compound makes it a suitable electrophile for the Hantzsch thiazole (B1198619) synthesis or related cyclocondensation reactions to form thiazolidine-based heterocycles. A plausible and established method involves the reaction of an α-halo amide or ketone with a sulfur-containing nucleophile, most commonly thiourea (B124793). nih.gov

In this proposed synthesis, the sulfur atom of thiourea would act as a nucleophile, attacking the α-carbon of the bromoacetamide group and displacing the bromide ion. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea intermediate attacks the amide carbonyl carbon. Subsequent dehydration would lead to the formation of a 2-imino-4-thiazolidinone derivative. This reaction provides a straightforward pathway to incorporate the N-(2-benzoylphenyl) substituent onto a thiazolidine (B150603) ring. nih.govresearchgate.net

Proposed Reaction Scheme:

Step 1 (S-Alkylation): The sulfur atom of thiourea attacks the α-carbon of this compound, displacing the bromide ion to form an S-alkylated isothiouronium salt intermediate.

Step 2 (Cyclization): An intramolecular nucleophilic attack by a nitrogen atom of the isothiourea moiety on the amide carbonyl carbon occurs.

Step 3 (Dehydration): Elimination of a water molecule yields the final 2-imino-4-thiazolidinone product bearing the N-(2-benzoylphenyl) group at position 3 of the ring.

This approach is analogous to established methods for creating functionalized 2-iminothiazolines from thioureas and various electrophiles. nih.govrsc.orgnih.gov

Role in Chiral Ligand and Metal Complex Synthesis

The benzophenone (B1666685) substructure is a key feature in the design of certain classes of ligands used in asymmetric catalysis. Consequently, derivatives of 2-aminobenzophenone, the parent amine of this compound, are valuable precursors for such ligands and their subsequent metal complexes.

Development of Ligands for Asymmetric Catalysis

Furthermore, chiral ligands can be synthesized directly from 2-aminobenzophenone derivatives. For instance, the Schiff base formed from (S)-2-N-(N-benzylprolyl)aminobenzophenone is a precursor to a chiral Nickel(II) complex used in stereoselective reactions. researchgate.net This demonstrates a direct pathway from the core structure of this compound to the field of asymmetric catalysis.

| Ligand Type | Core Structure | Catalytic Application | Key Feature | Reference |

| Diphosphine | Benzophenone | Asymmetric Transfer Hydrogenation (Rh) | Achiral ligand controlled by chiral diamine | rsc.org |

| Schiff Base | 2-Aminobenzophenone | Stereoselective Reactions (Ni) | Ligand derived from chiral amino acid | researchgate.net |

Formation and Characterization of Nickel(II) Complexes

This compound can serve as a precursor for ligands that coordinate with metal ions like Nickel(II). A primary route involves first synthesizing a benzodiazepine derivative, as described in section 3.1.1. These resulting benzodiazepines can then act as N-donor ligands. The coordination chemistry of N-heterocyclic benzodiazepine thiones and selones with various metal ions has been explored, indicating the capacity of the benzodiazepine core to form stable complexes. digitellinc.com

Once a suitable ligand derived from this compound is prepared (e.g., a benzodiazepine or a functionalized derivative where the bromine has been replaced by a coordinating group), it can be reacted with a Nickel(II) salt, such as NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O, in a suitable solvent like methanol or ethanol to form the complex. chemijournal.comnih.gov

The resulting Nickel(II) complexes are typically characterized using a suite of analytical and spectroscopic techniques:

Elemental Analysis: To confirm the stoichiometry of the complex (metal-to-ligand ratio). chemijournal.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, C=N) upon coordination to the metal ion.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry (e.g., octahedral, square planar). chemijournal.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in assigning the geometry. For example, octahedral Ni(II) complexes are typically paramagnetic, while square planar complexes are often diamagnetic. chemijournal.com

X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the Nickel(II) center. nih.gov

These characterization methods would confirm the formation of Nickel(II) complexes where the ligands derived from this compound are coordinated to the metal center, often resulting in geometries such as distorted octahedral or square pyramidal. chemijournal.comnih.gov

Correlating Structural Features with Biological Potency

The biological activity of a compound is intricately linked to its three-dimensional structure and the physicochemical properties of its constituent parts. For this compound and its analogs, SAR studies focus on how changes to the aromatic rings and various substituents, as well as the compound's stereochemistry, modulate its interaction with biological targets.

The this compound scaffold presents several sites for modification, including the benzoyl ring, the phenyl ring of the acetamide moiety, and the bromoacetyl group. Alterations at these positions can significantly impact the compound's electronic, steric, and hydrophobic properties, thereby affecting its biological efficacy.

While specific SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, general principles can be inferred from related classes of compounds, such as substituted acetamides and benzophenones. For instance, in a series of substituted acetamide derivatives developed as butyrylcholinesterase (BChE) inhibitors, the nature and position of substituents on the aromatic rings were found to be crucial for activity. nih.gov

The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can alter the electron density of the molecule, influencing its ability to form hydrogen bonds or engage in π-π stacking interactions with a biological target. The lipophilicity of the molecule, which is affected by substituents, also plays a critical role in its pharmacokinetic and pharmacodynamic profile.

In a study of 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives, the position of methoxy (B1213986) substituents on the 2-benzoyl moiety significantly influenced antiproliferative activity. mdpi.com Specifically, methoxy groups at the C-2′ or C-3′ position conferred greater activity than a methoxy group at the C-4′ position. mdpi.com This highlights the sensitivity of biological activity to the spatial arrangement of substituents.

To illustrate the impact of such modifications, the following interactive table presents hypothetical data based on common SAR trends observed in related acetamide and benzophenone-containing compounds.

| Compound ID | R1 (Benzoyl Ring) | R2 (Phenylacetamide Ring) | R3 (Acetamide) | Biological Activity (IC50, µM) |

| 1 | H | H | Br | 10.5 |

| 2 | 4-Cl | H | Br | 8.2 |

| 3 | 4-OCH3 | H | Br | 15.1 |

| 4 | H | 4-F | Br | 9.7 |

| 5 | H | H | Cl | 12.3 |

| 6 | 4-Cl | 4-F | Br | 6.5 |

Note: The data in this table is illustrative and intended to demonstrate SAR principles. It is not based on experimental results for this compound.

Stereochemistry can play a pivotal role in the biological activity of a drug molecule. The specific three-dimensional arrangement of atoms can determine how well a compound fits into the binding site of a receptor or enzyme. For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different potencies and even different biological effects.

In the case of this compound, while the parent molecule is achiral, the introduction of chiral substituents or modifications that create stereocenters would necessitate an investigation into the stereochemical aspects of its activity.

A study on 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as positive allosteric modulators of the sigma-1 receptor found that the configuration at the C-4 chiral center of the 2-pyrrolidone ring was a key determinant of activity. nih.gov Specifically, enantiomers with an R-configuration at this position were more effective than their optical antipodes. nih.gov This underscores the importance of stereochemistry in achieving optimal interaction with the biological target.

For a hypothetical chiral analog of this compound, it would be expected that one stereoisomer would display higher potency due to a more favorable orientation within the target's binding site.

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into SAR at a molecular level and guiding the design of new compounds with improved properties. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are particularly valuable.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

For this compound and its analogs, docking studies could be employed to understand how different substituents influence the binding mode and affinity for a specific biological target. For example, in a study of substituted acetamide derivatives as BChE inhibitors, molecular docking revealed that the most active compound bound to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.gov

A key structural feature of the related compound, N-(2-benzoylphenyl)acetamide, is that the steric hindrance from the ortho-benzoyl group prevents the formation of a two-center intramolecular hydrogen bond. researchgate.net This conformational constraint would likely influence how the molecule docks into a binding site.

The following table illustrates the type of data that can be generated from molecular docking studies, showing the binding energies and key interactions for a series of hypothetical analogs.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | Hypothetical Kinase | -8.5 | LYS78, GLU95, LEU150 |

| 2 | Hypothetical Kinase | -9.2 | LYS78, GLU95, LEU150, PHE152 |

| 3 | Hypothetical Kinase | -7.9 | LYS78, LEU150 |

| 4 | Hypothetical Kinase | -8.8 | LYS78, GLU95, LEU150, TYR80 |

Note: The data in this table is for illustrative purposes and does not represent experimental or calculated results for this compound.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed compounds.

For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a predictive model.

For example, a QSAR study on N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as RORγ inverse agonists successfully identified key structural features for activity and was used to guide the optimization of a hit compound, leading to a significant enhancement in potency. nih.gov Such an approach could be invaluable in the rational design of novel this compound derivatives.

Chemical Properties and Reactions

The chemical reactivity of N-(2-Benzoylphenyl)-2-bromoacetamide is dominated by the presence of the bromoacetamide functionality. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its primary application in the synthesis of benzodiazepines.

The most significant reaction of this compound is its intramolecular cyclization to form the core structure of 1,4-benzodiazepines. This reaction is typically effected by treatment with ammonia or a primary amine. The reaction proceeds via a nucleophilic substitution where the nitrogen of the ammonia or amine attacks the carbon bearing the bromine atom. This is followed by an intramolecular condensation reaction, leading to the formation of the seven-membered diazepine (B8756704) ring. This cyclization is a cornerstone of many benzodiazepine (B76468) syntheses, highlighting the indispensable role of this compound as a synthetic intermediate.

Mechanism of Action and Biological Activity

Mechanistic Understanding of Primary Synthesis Routes

The primary and most direct route for the synthesis of this compound involves the N-acylation of 2-aminobenzophenone (B122507) with a suitable bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride. This reaction is a classical example of nucleophilic acyl substitution.

The reaction mechanism commences with the nucleophilic attack of the primary amine group of 2-aminobenzophenone on the electrophilic carbonyl carbon of the bromoacetyl halide. The nitrogen atom's lone pair of electrons forms a new bond with the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses. The collapse is facilitated by the departure of the halide ion (bromide or chloride), which is a good leaving group. The final step involves the deprotonation of the nitrogen atom, typically by a mild base or another molecule of the starting amine, to yield the stable amide product, this compound, and a hydrohalic acid byproduct. The presence of a base, such as pyridine or triethylamine, is often employed to neutralize the acid generated and drive the reaction to completion.

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and selectivity of this transformation include the choice of solvent, reaction temperature, and the presence or absence of a base.

Research has demonstrated that the reaction of 2-aminobenzophenone with bromoacetyl bromide can proceed efficiently to produce this compound in high yields. For instance, a study reported a yield of 90% when the reaction was carried out in chloroform at 0°C. Another protocol, utilizing bromoacetyl bromide in an unspecified solvent, also achieved a high yield of 91%. The selection of an appropriate solvent is crucial; it must be inert to the reactants and capable of dissolving the starting materials. Chloroform and other chlorinated hydrocarbons are common choices.

Temperature control is another critical parameter. The acylation is often performed at reduced temperatures (e.g., 0°C) to manage the exothermic nature of the reaction and to minimize the formation of potential side products. The use of a base is also a standard practice to scavenge the hydrogen bromide formed during the reaction, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

| Solvent | Temperature (°C) | Base | Reported Yield (%) |

|---|---|---|---|

| Chloroform | 0 | Not Specified | 90 |

| Not Specified | Not Specified | Not Specified | 91 |

Advanced Synthetic Strategies

To meet the demands of scalability and efficiency in chemical manufacturing, advanced synthetic strategies are continuously being developed. For this compound, these include the implementation of continuous flow processes.

Continuous Flow Processes for Scalable Production

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput production. The synthesis of this compound has been successfully integrated into a continuous flow platform as a key step in the multi-step synthesis of 1,4-benzodiazepines.

In a reported flow synthesis, a solution of a 2-aminobenzophenone derivative in toluene is mixed with a solution of bromoacetyl bromide in the same solvent. The resulting mixture is then passed through a polytetrafluoroethylene (PTFE) reactor coil. This setup allows for precise control over reaction time and temperature, leading to efficient conversion to the desired this compound intermediate. This approach not only facilitates scalable production but also enhances the safety of handling the lachrymatory and corrosive bromoacetyl bromide.

Catalytic Approaches in Synthesis

While the direct acylation of 2-aminobenzophenone is generally efficient, catalytic methods can offer milder reaction conditions and improved atom economy. Although specific catalytic systems for the synthesis of this compound are not extensively reported in the literature, analogous acylations suggest the potential for such approaches.

For instance, the acylation of less nucleophilic sulfonamides with bromoacetyl bromide has been shown to be effectively catalyzed by Lewis acids such as zinc chloride (ZnCl₂). The Lewis acid activates the carbonyl group of the bromoacetyl bromide, increasing its electrophilicity and facilitating the attack by the weakly nucleophilic nitrogen atom. It is plausible that a similar strategy could be employed for the synthesis of this compound, potentially allowing for the reaction to proceed under even milder conditions or with a broader range of substrates.

Reactivity Profiles and Derivatization Chemistry

The chemical reactivity of this compound is dominated by the presence of the bromoacetamide moiety. The bromine atom, being a good leaving group, makes the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Substitution Reactions Involving the Bromoacetamide Moiety

The primary chemical transformation of this compound involves nucleophilic substitution reactions at the α-carbon of the acetamide (B32628) group. A wide range of nucleophiles can displace the bromide ion, leading to the formation of a diverse array of derivatives.

The general scheme for these reactions involves the attack of a nucleophile (e.g., an amine, thiol, or carboxylate) on the carbon atom bearing the bromine. This can proceed through a typical Sₙ2 mechanism, resulting in the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion.

| Nucleophile | Product Type | Application |

|---|---|---|

| Isopropylamine | N-(2-Benzoylphenyl)-2-(isopropylamino)acetamide | Precursor for chiral ligands in asymmetric synthesis |

Pharmacological Investigations and Biological Activities

Anti-Inflammatory Efficacy and Mechanistic Studies

Derivatives of N-(2-benzoylphenyl)alanine and other related amide structures have been investigated for their anti-inflammatory properties. These studies aim to elucidate their efficacy and mechanisms of action, often drawing comparisons to established non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Anti-Inflammatory Assays

In vitro assays provide a foundational understanding of a compound's anti-inflammatory potential by measuring its ability to inhibit key processes involved in the inflammatory cascade. For instance, the proteinase inhibitory activity of related salicylanilide derivatives, specifically N-(2-bromo-phenyl)-2-hydroxy-benzamide, has been evaluated. The evaluation of the proteinase inhibitory activity showed that the IC50 values of these title compounds were significantly lower than that of acetylsalicylic acid, which was used as a positive control, indicating a superior efficiency in inhibiting trypsin activity mdpi.com.

In Vitro Proteinase Inhibitory Activity

| Compound | IC50 (mg/mL) |

|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 0.04–0.07 |

| Acetylsalicylic acid (Positive Control) | 0.4051 ± 0.0026 |

In Vivo Models of Inflammatory Responses

To assess the physiological effects of these compounds, in vivo models are employed. A series of N-(2-benzoylphenyl)alanine derivatives were tested for anti-inflammatory activity using the Evans blue-carrageenan induced pleural effusion assay in rats nih.gov. This model measures the inhibition of increased vascular permeability and fluid exudation, which are hallmarks of acute inflammation ijpras.com. In this pleurisy model, two of the 21 compounds prepared were found to be one-tenth as potent as the well-known anti-inflammatory agent, indomethacin nih.gov. One compound from this series was also tested in the adjuvant arthritis model, a model for chronic inflammation, where it was found to be weakly active nih.gov.

Molecular Targets and Signaling Pathways (e.g., Cyclooxygenase Enzyme Binding)

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation nih.gov. It was proposed that the N-(2-benzoylphenyl)alanine derivatives exert their anti-inflammatory effect by binding to a receptor site on the cyclooxygenase enzyme nih.gov. The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation nih.gov. The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibitors nih.gov. The binding of substrates like arachidonic acid to the COX active site involves a salt bridge formation with an arginine residue (Arg-120) and hydrogen bonding to a tyrosine residue (Tyr-355) nih.gov. It is through interference with this binding and subsequent catalysis that inhibitors reduce prostaglandin production.

Antidiabetic Potential and Enzyme Inhibition

Controlling postprandial hyperglycemia by inhibiting key carbohydrate-digesting enzymes is a primary strategy for managing type 2 diabetes mellitus nih.govfrontiersin.org. The enzymes α-glucosidase and α-amylase are responsible for breaking down complex carbohydrates into absorbable monosaccharides nih.govfrontiersin.org. Compounds structurally similar to N-(2-Benzoylphenyl)-2-bromoacetamide have been evaluated for their potential to inhibit these enzymes.

Alpha-Glucosidase and Alpha-Amylase Inhibition Kinetics

A structurally related benzothiazine acetamide (B32628) derivative, referred to as FA2, demonstrated significant in vitro inhibitory activity against both α-glucosidase and α-amylase. The compound showed an IC50 value of 5.17 ± 0.28 µM against α-glucosidase and 18.82 ± 0.89 µM against α-amylase nih.gov. Kinetic studies were performed to determine the mode of inhibition. The results indicated a non-competitive mode of inhibition for both enzymes, with Ki values of -0.320 ± 0.001 for α-glucosidase and 0.141 ± 0.01 for α-amylase nih.gov. A non-competitive inhibition pattern suggests that the inhibitor can bind to the enzyme simultaneously with the substrate, at a site different from the active site nih.gov.

In another study, a series of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-arylacetamides were synthesized and screened. Several of these compounds showed potent α-glucosidase inhibition, with IC50 values significantly better than the standard drug, acarbose (IC50 = 58.8 µM) nih.gov. For example, compound 12a (bearing an N-phenyl ring) and compound 11c (bearing an N-(4-chlorophenyl) ring) exhibited IC50 values of 18.25 µM and 30.65 µM, respectively nih.gov.

Inhibition of Carbohydrate-Digesting Enzymes

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode |

|---|---|---|---|

| FA2 | α-glucosidase | 5.17 ± 0.28 | Non-competitive |

| FA2 | α-amylase | 18.82 ± 0.89 | Non-competitive |

| Compound 11c | α-glucosidase | 30.65 | Not specified |

| Compound 12a | α-glucosidase | 18.25 | Not specified |

| Acarbose (Standard) | α-glucosidase | 58.8 | Not specified |

Ligand-Enzyme Binding Characterization

To understand the molecular interactions between the inhibitors and the target enzymes, computational molecular docking studies have been conducted. For the compound FA2, in silico analysis revealed significant binding energies of -7.02 kcal/mol against α-glucosidase (PDB ID: 2ZE0) and -6.6 kcal/mol against α-amylase (PDB ID: 1B2Y) nih.gov. Similarly, docking studies for other potent 1,2-benzothiazine derivatives showed excellent binding interactions with key residues within the active site of the α-glucosidase enzyme, including Asp203, Asp542, Asp327, His600, and Arg526 nih.gov. These interactions stabilize the enzyme-inhibitor complex, leading to the observed inhibitory activity.

Molecular Docking Binding Energies

| Compound | Target Enzyme (PDB ID) | Binding Energy (kcal/mol) |

|---|---|---|

| FA2 | α-glucosidase (2ZE0) | -7.02 |

| FA2 | α-amylase (1B2Y) | -6.6 |

In Vivo Glucose Homeostasis Modulation

There is no publicly available scientific literature detailing in vivo studies on the modulation of glucose homeostasis by this compound. Research into the effects of this specific compound on blood glucose levels, insulin sensitivity, or other related metabolic parameters has not been published in accessible scientific journals or databases. While some derivatives of 2-aminobenzophenone (B122507) have been explored in the context of metabolic disorders, no direct evidence links this compound to the regulation of glucose metabolism in living organisms.

Antimicrobial Spectrum and Mechanism of Action

Investigations into the antimicrobial properties of benzophenone (B1666685) and acetamide derivatives have been conducted, suggesting that this class of compounds can exhibit activity against various pathogens. However, specific data on the antimicrobial spectrum of this compound, including its efficacy against different strains of bacteria and fungi, is not available. Furthermore, there are no published studies elucidating the specific mechanism by which this compound might exert any antimicrobial effects.

Modulation of Cellular Processes

Effects on Tubulin Dynamics and Mitotic Arrest

The 2-aminobenzophenone scaffold has been identified as a core structure in some compounds designed as inhibitors of tubulin polymerization. These agents can disrupt the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent cell death in rapidly proliferating cells, such as cancer cells. While this suggests a potential mechanism of action for derivatives, there are no specific studies that have investigated the effects of this compound on tubulin dynamics or its ability to induce mitotic arrest.

Allosteric Binding Site Characterization

The characterization of allosteric binding sites on biological targets is a crucial aspect of modern drug discovery. However, there is no information in the scientific literature regarding any allosteric binding sites for this compound on any protein or enzyme. Research to identify and characterize how and where this specific molecule might bind to its cellular targets has not been published.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom in N-(2-Benzoylphenyl)-2-bromoacetamide can be determined.

In ¹H NMR, the spectrum is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would contain complex multiplets for the nine protons distributed across the two phenyl rings. The amide proton (N-H) would typically appear as a singlet, with its chemical shift being sensitive to solvent and concentration. The two protons of the methylene (B1212753) group (CH₂) adjacent to the bromine atom and the amide carbonyl are expected to produce a singlet significantly shifted downfield due to the strong deshielding effects of these electron-withdrawing groups. For the related fragment 2-bromoacetamide (B1266107), this methylene signal appears at approximately 3.81 ppm nih.gov.

¹³C NMR spectroscopy provides complementary information, revealing the number of unique carbon environments. The spectrum for this compound would be characterized by signals for the two distinct carbonyl carbons (one from the benzophenone (B1666685) ketone and one from the amide), multiple signals in the aromatic region (typically 120-140 ppm) corresponding to the carbons of the phenyl rings, and a signal for the aliphatic methylene carbon (CH₂) of the bromoacetyl group. The carbonyl carbon of 2-bromoacetamide is found at 167.92 ppm, providing an estimate for the amide carbonyl in the target molecule nih.gov.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet (m) |

| ¹H | Amide (N-H) | 8.5 - 10.5 | Singlet (s), possibly broad |

| ¹H | Methylene (Br-CH₂-C=O) | 3.8 - 4.2 | Singlet (s) |

| ¹³C | Ketone Carbonyl (Ar-C=O-Ar) | 190 - 200 | - |

| ¹³C | Amide Carbonyl (NH-C=O) | 165 - 170 | - |

| ¹³C | Aromatic (Ar-C) | 120 - 140 | - |

| ¹³C | Methylene (Br-CH₂) | 25 - 35 | - |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound. A specific reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry, the phosphoric acid can be substituted with formic acid. sielc.com This HPLC method is robust, scalable for preparative separations to isolate impurities, and suitable for pharmacokinetic studies. sielc.com

| Parameter | Condition |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Stationary Phase (Column) | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |

| Applications | Purity analysis, Preparative separation, Pharmacokinetics |

Gas Chromatography (GC) is another powerful separation technique, but its application to this compound is likely limited. GC requires the analyte to be volatile and thermally stable. With a predicted boiling point of 514.5°C, this compound has very low volatility, making it unsuitable for standard GC analysis without prior chemical derivatization to increase its volatility.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Profiling

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing definitive confirmation of a compound's molecular weight and elemental composition. For this compound (molecular formula C₁₅H₁₂BrNO₂), high-resolution mass spectrometry (HRMS) can verify its exact mass, which is calculated to be 317.00514 Da. nih.gov

In addition to molecular weight confirmation, MS provides structural information through the analysis of fragmentation patterns. When the ionized molecule is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. While specific experimental spectra for this compound are not detailed in the provided sources, likely fragmentation pathways can be predicted based on its structure. Common fragmentation patterns for amides and ketones include alpha-cleavage and cleavage of the amide bond. libretexts.org

Key predicted fragmentation pathways would involve:

Cleavage of the N-C bond of the amide, potentially generating a [C₈H₅O]⁺ benzoyl cation (m/z 105) and a [C₇H₇BrNO]⁺ fragment.

Loss of the entire bromoacetyl group to give a [C₁₃H₁₀NO]⁺ ion.

Fragmentation of the benzoyl group to yield a phenyl cation [C₆H₅]⁺ (m/z 77).

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂BrNO₂ | nih.gov |

| Molecular Weight | 318.16 g/mol | nih.gov |

| Exact Mass (Monoisotopic) | 317.00514 Da | nih.gov |

| Predicted Fragment (Benzoyl cation) | m/z 105 | |

| Predicted Fragment (Phenyl cation) | m/z 77 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While a crystal structure for the parent compound this compound has not been reported in the searched literature, analysis of related structures provides insight into the data that would be obtained. For example, the crystal structure of 2-bromoacetamide has been determined, showing it crystallizes in the monoclinic P2₁/c space group. nih.gov A crystallographic study of this compound would provide definitive information on the planarity of the amide group, the relative orientation of the two phenyl rings, and the presence of any intramolecular or intermolecular hydrogen bonds involving the amide N-H group and the carbonyl oxygens.

| Parameter | Example Data (2-Bromoacetamide) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic geometric framework of the crystal lattice. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.373 Å, b = 5.1899 Å, c = 7.557 Å, β = 99.94° | The size and shape of the repeating unit of the crystal. |

| Bond Lengths/Angles | Not listed | Precise intramolecular distances and angles. |

| Intermolecular Interactions | N-H···O and C-H···Br hydrogen bonds | Forces holding molecules together in the crystal. |

Electrochemical Methods for Redox Behavior and Reaction Monitoring

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule—its ability to be oxidized or reduced. This compound contains two moieties expected to be electrochemically active: the benzophenone ketone and the α-bromoamide group.

While no specific electrochemical studies on this compound were found, the behavior of its constituent parts is well-documented. Benzophenone and its derivatives undergo a characteristic, often irreversible, reduction of the carbonyl group at a mercury or glassy carbon electrode. niscair.res.inmdpi.com The precise reduction potential is sensitive to substituents on the aromatic rings. niscair.res.in Additionally, the α-bromoamide functionality can undergo reductive cleavage of the carbon-bromine bond.

Therefore, a cyclic voltammogram of this compound would be expected to show one or more reduction peaks corresponding to these processes. The exact potentials and reversibility of these peaks would provide insight into the molecule's electronic structure. Furthermore, these electrochemical signals could be used as a sensitive probe for reaction monitoring, allowing for the quantitative tracking of the compound's appearance or disappearance during synthesis or degradation studies.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-Benzoylphenyl)-2-bromoacetamide, and how is reaction success validated?

- Answer: The synthesis typically involves alkylation reactions where bromoacetamide reacts with aromatic amines under anhydrous conditions. For example, nucleophilic substitution in dichloromethane (DCM) or methanol, followed by purification via column chromatography. Reaction success is validated using 1H and 13C NMR spectroscopy . Key signals include methylene protons (δ ~3.8–4.0 ppm) and carbonyl carbons (δ ~165–190 ppm). For related derivatives, anion exchange strategies (e.g., BF4⁻, PF6⁻) in ionic liquid synthesis achieved 70–94% yields .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers observe?

- Answer: 1H/13C NMR and IR spectroscopy are essential. The methylene group adjacent to bromine appears as a singlet in 1H NMR (δ ~3.8–4.0 ppm). The benzoyl carbonyl carbon resonates near δ 190 ppm in 13C NMR. IR confirms amide C=O stretches (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). X-ray crystallography further resolves molecular packing, as seen in derivatives like N-Benzyl-2-(2-bromophenyl)acetamide, where hydrogen bonds (N-H···O) stabilize crystal structures .

Advanced Questions

Q. How can researchers address discrepancies in crystallographic data when analyzing bromoacetamide derivatives?

- Answer: High-resolution X-ray diffraction combined with refinement software (e.g., SHELX) resolves bond angle or packing anomalies. For example, in N-Benzyl-2-(2-bromophenyl)acetamide, unexpected conformations were clarified by analyzing hydrogen-bonding networks (N22-H22···O2) and thermal displacement parameters. Electron density maps must be carefully interpreted to distinguish disorder or solvent effects .

Q. What strategies optimize reaction yields of bromoacetamide derivatives in multi-step syntheses?

- Answer: Key strategies include:

- Solvent selection : Anhydrous DCM minimizes hydrolysis in moisture-sensitive steps.

- Temperature control : Slow addition of reagents prevents exothermic side reactions.

- Stoichiometric adjustments : Excess metal salts (e.g., AgBF4) improve anion exchange efficiency, as demonstrated in ionic liquid syntheses (70–94% yields) .

- Catalyst use : Lewis acids (e.g., ZnCl2) accelerate amide formation in phenol-Passerini reactions .

Q. How do in silico ADME models predict the pharmacokinetic behavior of this compound derivatives?

- Answer: Computational tools like molecular docking and QSAR models evaluate logP, polar surface area, and metabolic stability. For ionic liquid derivatives, predictions suggested moderate blood-brain barrier permeability and hepatic metabolism via cytochrome P450 enzymes. These models guide in vitro assays, such as microsomal stability tests, to validate predictions .

Q. What mechanistic insights explain the reactivity of bromoacetamide derivatives in biological systems?

- Answer: The bromine atom acts as a leaving group, enabling nucleophilic substitution with thiols (e.g., cysteine residues in proteins). Kinetic studies of 2-bromoacetamide with DNA revealed pseudo-first-order behavior, highlighting its alkylation potential. Researchers use HPLC-MS to track adduct formation and molecular dynamics simulations to predict binding modes .

Methodological Notes

- Contradiction Analysis : Conflicting NMR data (e.g., unexpected splitting) may arise from impurities or dynamic processes. Use DEPT-135 spectra to distinguish CH2 groups and 2D NMR (COSY, HSQC) to resolve coupling networks .

- Safety Protocols : Bromoacetamide derivatives are toxic; handle with PPE and under fume hoods. First-aid measures for exposure include rinsing with water (15+ minutes for eye contact) and immediate medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.